1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
Overview
Description
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide, also known as TFP, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell growth, proliferation, and differentiation. TFP has been shown to have potential applications in cancer therapy, neurodegenerative diseases, and viral infections.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes. CK2 is overexpressed in many types of cancer and is involved in the regulation of cell growth, proliferation, and differentiation. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell growth and induction of apoptosis in cancer cells. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to inhibit the accumulation of amyloid-beta peptide, which is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to inhibit the accumulation of amyloid-beta peptide, which is associated with Alzheimer's disease. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have antiviral properties by inhibiting the replication of hepatitis C virus.
Advantages and Limitations for Lab Experiments
The advantages of using 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in lab experiments include its potency and selectivity in inhibiting CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is also stable and easy to synthesize, which makes it a cost-effective compound for lab experiments. The limitations of using 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated.
Future Directions
There are several future directions for research on 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide. One direction is to study the potential applications of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in combination with other anticancer drugs to enhance its efficacy. Another direction is to study the potential applications of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in neurodegenerative diseases other than Alzheimer's disease. Further research is also needed to evaluate the potential toxicity and off-target effects of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in vivo. Overall, 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has great potential for further scientific research in various fields.
Scientific Research Applications
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have anticancer properties by inhibiting the activity of CK2, which is overexpressed in many types of cancer. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to have neuroprotective effects by inhibiting the accumulation of amyloid-beta peptide, which is associated with Alzheimer's disease. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to have antiviral properties by inhibiting the replication of hepatitis C virus.
properties
IUPAC Name |
2-ethyl-N-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-2-19-11(7-8-17-19)12(20)18-10-6-4-3-5-9(10)13(14,15)16/h3-8H,2H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVGQIJNSMYAFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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